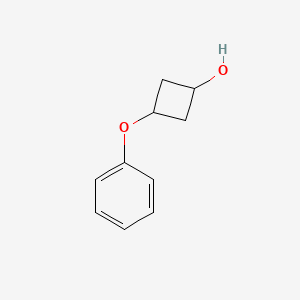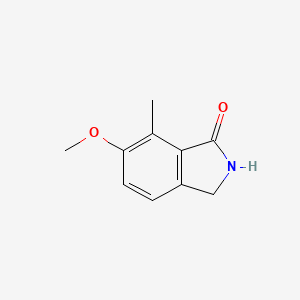
6-methoxy-7-methyl-2,3-dihydro-1H-isoindol-1-one
Vue d'ensemble
Description
“6-methoxy-7-methyl-2,3-dihydro-1H-isoindol-1-one” is a chemical compound with the molecular formula C11H12O2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “6-methoxy-7-methyl-2,3-dihydro-1H-isoindol-1-one” consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H12O2/c1-7-10(13-2)6-4-8-3-5-9(12)11(7)8/h4,6H,3,5H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of “6-methoxy-7-methyl-2,3-dihydro-1H-isoindol-1-one” is 176.22 . It is a solid substance at room temperature .Applications De Recherche Scientifique
Pharmacological Applications
7-Methyljuglone (7-MJ) , chemically related to 6-methoxy-7-methyl-2,3-dihydro-1H-isoindol-1-one, is a naphthoquinone known for its variety of pharmacological activities. Its applications span antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. This compound's significance in pharmacological research is highlighted by its hemi-synthesis and the wide range of biological activities it exhibits (Mbaveng & Kuete, 2014).
Bioactivity of Osthole
Osthole , another compound closely related to 6-methoxy-7-methyl-2,3-dihydro-1H-isoindol-1-one, demonstrates extensive bioactivities, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial actions. Pharmacokinetic studies underline its efficient uptake and utilization in the body. The broad pharmacological actions of osthole are primarily associated with its modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, positioning it as a potent candidate for multitarget alternative medicine (Zhang et al., 2015).
Scopoletin and Its Pharmacological Significance
Scopoletin , also known as 6-methoxy-7-hydroxycoumarin, is a naturally occurring coumarin with significant pharmacological properties. Despite its potential, details regarding its biosynthesis, extraction methods, and mechanism of action need more documentation. Scopoletin's pharmacological studies, both in vitro and in vivo, reveal its antioxidant, antimicrobial, anticancer, anti-inflammation, and neuroprotective properties, underlining its importance in disease prevention and treatment (Antika et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
6-methoxy-7-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-8(13-2)4-3-7-5-11-10(12)9(6)7/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDRBBAYZARKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)NC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-7-methyl-2,3-dihydro-1H-isoindol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



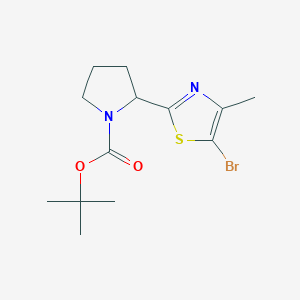
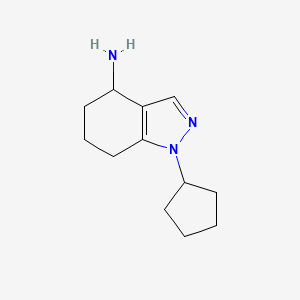
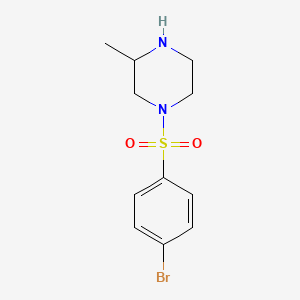
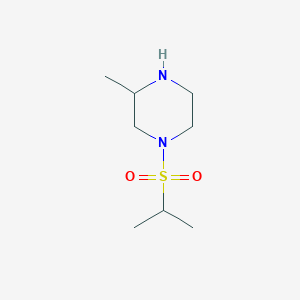
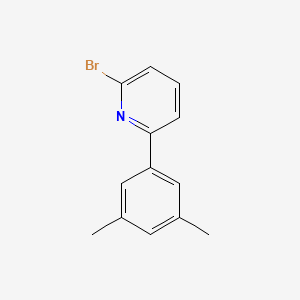
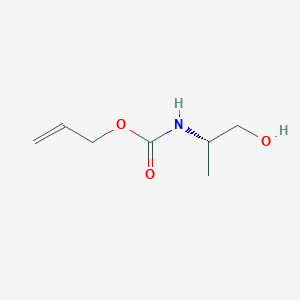
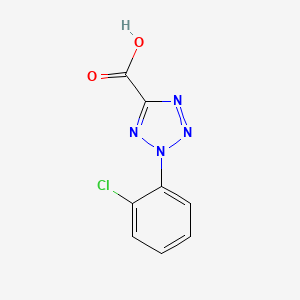
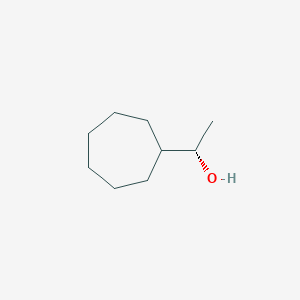
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1400152.png)
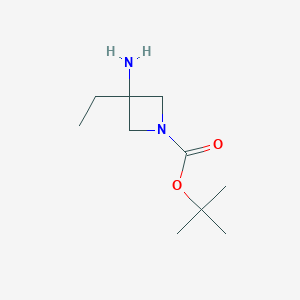
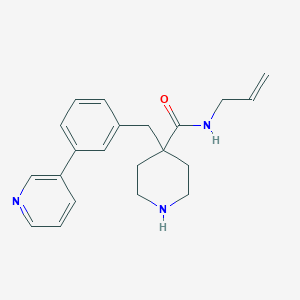
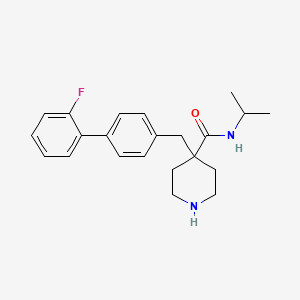
![1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1400158.png)
